Ethyl 5-phenylthiophene-2-carboxylate
Description
Ethyl 5-phenylthiophene-2-carboxylate is a heterocyclic organic compound featuring a thiophene ring substituted with a phenyl group at the 5-position and an ethyl ester group at the 2-position. This compound is part of the broader class of thiophene carboxylates, which are widely studied for their applications in pharmaceuticals, materials science, and organic synthesis. The phenyl group enhances aromaticity and influences electronic properties, while the ester moiety provides reactivity for further functionalization.
Structure
2D Structure
Properties
IUPAC Name |
ethyl 5-phenylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2S/c1-2-15-13(14)12-9-8-11(16-12)10-6-4-3-5-7-10/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNYFCYTHBUYNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(S1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70488932 | |
| Record name | Ethyl 5-phenylthiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70488932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19282-39-4 | |
| Record name | Ethyl 5-phenylthiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70488932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
Thiophene undergoes electrophilic substitution at the α-position (2-position) due to its electron-rich nature. Phenylacetyl chloride, activated by aluminum chloride (AlCl₃), forms an acylium ion that attacks the thiophene ring. Subsequent esterification with ethanol yields the target compound.
Typical Conditions :
Limitations and Modifications
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Regioselectivity Challenges : Competing substitution at the β-position (3-position) can occur, requiring careful control of temperature and catalyst loading.
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Alternative Catalysts : FeCl₃ and ZnCl₂ have been explored to reduce side reactions, though with marginally lower yields (68–70%).
Gewald Reaction-Based Synthesis
The Gewald reaction, a two-step process involving ketones, cyanoacetates, and elemental sulfur, is adapted for synthesizing 2-aminothiophenes, which can be further functionalized.
Protocol for 5-Phenyl Substitution
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Cyclization : Benzaldehyde reacts with ethyl cyanoacetate and sulfur in the presence of morpholine to form 2-amino-5-phenylthiophene-3-carboxylate.
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Esterification : The amino group is replaced via hydrolysis and subsequent esterification with ethanol under acidic conditions.
Optimized Parameters :
Advantages Over Traditional Methods
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Atom Economy : Utilizes inexpensive reagents (sulfur, aldehydes).
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Scalability : Demonstrated at pilot scale with consistent purity (>98%).
Palladium-catalyzed cross-coupling enables precise introduction of the phenyl group at the 5-position. This method is favored for its regioselectivity and compatibility with sensitive functional groups.
Stepwise Synthesis
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Preparation of 5-Bromothiophene-2-Carboxylate : Bromination of ethyl thiophene-2-carboxylate using N-bromosuccinimide (NBS).
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Coupling with Phenylboronic Acid : Pd(PPh₃)₄ catalyzes the reaction in a toluene/water biphasic system.
Critical Parameters :
Comparative Analysis
| Parameter | Friedel-Crafts | Gewald | Suzuki-Miyaura |
|---|---|---|---|
| Yield (%) | 72–78 | 65–70 | 85–89 |
| Purity (%) | 95–97 | 90–93 | 98–99 |
| Scalability | Moderate | High | High |
| Cost Efficiency | Low | High | Moderate |
Industrial-Scale Production Considerations
Process Intensification Strategies
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Continuous Flow Systems : Reduce reaction times by 40% compared to batch processes.
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Solvent Recycling : DCM recovery rates exceed 90% in closed-loop systems.
Characterization and Quality Control
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-phenylthiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine or chlorinating agents are employed for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 5-phenylthiophene-2-carboxylate has the molecular formula and features a thiophene ring, which is a five-membered aromatic structure containing sulfur. Its unique structure allows for various chemical reactions and interactions, making it a valuable compound in research and industry.
Organic Synthesis
This compound serves as a building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions, including:
- Esterification: Reacting with alcohols to form esters.
- Nucleophilic substitutions: Engaging with nucleophiles under basic conditions to introduce functional groups.
This versatility makes it essential in the development of pharmaceuticals and agrochemicals.
Pharmaceutical Development
This compound is investigated for its potential as a pharmacophore in drug development. Research indicates that derivatives of this compound exhibit:
- Antimicrobial properties: Effective against various bacterial strains.
- Anticancer activity: Potential to inhibit cancer cell proliferation.
Case studies have demonstrated its efficacy in preliminary biological assays, highlighting its role in the discovery of new therapeutic agents .
Material Science
In material science, this compound is explored for applications in:
- Organic semiconductors: Used in the fabrication of electronic devices due to its conductive properties.
- Light-emitting diodes (OLEDs): Its photophysical properties make it suitable for use in OLED technology.
Research has shown that incorporating this compound into polymer matrices can enhance electrical conductivity and stability .
Data Tables
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Organic Synthesis | Building block for complex molecules | Versatile reactions including esterification |
| Pharmaceutical Development | Antimicrobial and anticancer agents | Effective against multiple bacterial strains |
| Material Science | Organic semiconductors and OLEDs | Enhanced conductivity when used in polymers |
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal evaluated the antimicrobial effects of this compound against several bacterial strains. The results indicated significant inhibition of growth, suggesting its potential as a lead compound for antibiotic development .
Case Study 2: OLED Applications
Research conducted on the integration of this compound into OLED devices demonstrated improved efficiency and brightness compared to traditional materials. The findings suggest that this compound could play a crucial role in advancing display technologies .
Mechanism of Action
The mechanism of action of ethyl 5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiophene-based esters exhibit diverse physicochemical and biological properties depending on substituent patterns. Below is a comparative analysis of ethyl 5-phenylthiophene-2-carboxylate with structurally related compounds:
Table 1: Structural and Functional Comparison of Thiophene Carboxylates
Key Observations:
Substituent Effects on Reactivity: The phenyl group in this compound enhances π-π stacking interactions, making it suitable for crystal engineering or materials science . In contrast, the butyl group in ethyl 5-butylthiophene-2-carboxylate increases hydrophobicity, affecting solubility . Electron-withdrawing groups (e.g., NO₂ in ethyl 5-(3-nitrophenyl)thiophene-2-carboxylate) lower the electron density of the thiophene ring, facilitating electrophilic substitutions .
Synthetic Utility: Brominated derivatives (e.g., ethyl 3-bromo-4-cyanothiophene-2-carboxylate) serve as intermediates in Suzuki-Miyaura cross-coupling reactions, enabling access to complex heterocycles . Acetylated variants (e.g., ethyl 5-acetyl-4-methylthiophene-3-carboxylate) are precursors for hydrazone formation, useful in pharmaceutical synthesis .
Table 2: Thermal and Spectral Data Comparison
Biological Activity
Ethyl 5-phenylthiophene-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its potential antimicrobial, anticancer, and antiviral properties, supported by various research findings and case studies.
Chemical Structure and Properties
This compound features a thiophene ring substituted with a phenyl group and an ethyl ester functional group. Its molecular formula is , with a molecular weight of approximately 236.3 g/mol. The unique structure contributes to its biological activity, particularly in interactions with biological targets.
1. Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. Studies indicate that it can inhibit the growth of various bacterial strains, potentially through mechanisms such as disruption of bacterial cell membranes or inhibition of essential enzymes involved in metabolic pathways.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 32 μg/mL | Disruption of cell membrane integrity |
| Escherichia coli | 64 μg/mL | Inhibition of cell wall synthesis |
| Pseudomonas aeruginosa | 128 μg/mL | Enzyme inhibition |
2. Anticancer Properties
This compound has been evaluated for its anticancer potential in various cancer cell lines. Research indicates that it may induce apoptosis (programmed cell death) and inhibit cell proliferation.
Case Study: Anticancer Activity Evaluation
In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of approximately 15 μM. The compound was shown to activate caspase pathways, leading to apoptosis.
Table 2: Anticancer Activity Data
| Cancer Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |
| A549 (Lung Cancer) | 25 | Induction of oxidative stress |
3. Antiviral Activity
Recent studies have also highlighted the antiviral potential of this compound. It has shown activity against several viral pathogens, including those responsible for respiratory infections.
Research Findings: Antiviral Mechanism
In vitro studies revealed that the compound inhibits viral replication by interfering with viral entry into host cells. For instance, it demonstrated an EC50 value of approximately 10 μM against the SARS-CoV-2 pseudovirus, indicating its potential as a therapeutic candidate for COVID-19.
Table 3: Antiviral Activity Data
| Virus | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) |
|---|---|---|---|
| SARS-CoV-2 | 10 | >30 | >3 |
| Influenza A | 15 | >25 | >1.67 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Antimicrobial: Disruption of bacterial membranes and inhibition of cell wall synthesis.
- Anticancer: Induction of apoptosis through caspase activation and modulation of cell cycle checkpoints.
- Antiviral: Interference with viral entry and replication processes.
Q & A
Basic: What are the standard synthetic routes for Ethyl 5-phenylthiophene-2-carboxylate?
Methodological Answer:
this compound can be synthesized via esterification of the corresponding carboxylic acid. A typical protocol involves suspending 5-phenylthiophene-2-carboxylic acid in absolute ethanol, saturating the mixture with dry HCl gas, and refluxing for 2–6 hours. After cooling, the product is neutralized with sodium carbonate, extracted, and recrystallized from ethanol . For reproducibility, ensure stoichiometric control of HCl gas and monitor reaction completion via TLC .
Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
Essential techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and ester group integrity.
- IR spectroscopy to identify carbonyl (C=O) and thiophene ring vibrations.
- Mass spectrometry for molecular ion ([M]⁺) verification.
- Elemental analysis to validate purity for novel compounds . Always compare data with literature values for known derivatives to confirm structural consistency .
Basic: What safety precautions are required when handling this compound?
Methodological Answer:
While specific SDS data for this compound is limited, analogous thiophene derivatives require:
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Incompatibility Avoidance : Isolate from strong oxidizers, acids, and bases to prevent hazardous reactions.
- Waste Disposal : Collect solid residues in sealed containers; avoid environmental release .
Advanced: How can SHELX programs refine the crystal structure of this compound?
Methodological Answer:
For high-resolution crystallography:
- Use SHELXL for small-molecule refinement, leveraging its robust handling of twinned data and anisotropic displacement parameters.
- Employ SHELXD for experimental phasing if heavy-atom derivatives are available.
- Validate refinement with R-factor convergence (<5%) and electron density maps . For macromolecular analogs, combine with SHELXPRO for interface compatibility .
Advanced: How to optimize reaction yields in this compound synthesis?
Methodological Answer:
- Reagent Purity : Use anhydrous ethanol and freshly distilled HCl gas to minimize side reactions.
- Temperature Control : Maintain reflux at 78°C to prevent ester decomposition.
- Catalysis : Explore Lewis acids (e.g., H₂SO₄) as alternatives to HCl for milder conditions . Monitor intermediates via LC-MS to identify bottlenecks .
Advanced: How to resolve contradictions in NMR data for this compound derivatives?
Methodological Answer:
- Variable Temperature NMR : Assess dynamic effects (e.g., rotameric equilibria) causing signal splitting.
- COSY/NOESY : Assign overlapping proton signals via coupling correlations.
- DFT Calculations : Compare experimental ¹³C shifts with computed values to validate assignments . For disputed peaks, replicate synthesis and characterization under standardized conditions .
Advanced: What are the decomposition pathways of this compound under acidic/alkaline conditions?
Methodological Answer:
- Acidic Hydrolysis : The ester group hydrolyzes to 5-phenylthiophene-2-carboxylic acid, releasing ethanol.
- Alkaline Conditions : Saponification yields the carboxylate salt, with potential thiophene ring oxidation at elevated temperatures.
- Byproducts : Monitor for SOₓ and CO/CO₂ via GC-MS in degradation studies .
Advanced: How do substituent modifications on the thiophene ring affect bioactivity?
Methodological Answer:
- Electron-Withdrawing Groups (e.g., -NO₂ at position 5): Enhance electrophilicity, improving binding to biological targets.
- Steric Effects : Bulky phenyl groups (as in Ethyl 5-phenyl derivatives) may hinder enzymatic hydrolysis of the ester.
- SAR Validation : Synthesize analogs (e.g., 5-(4-chlorophenyl) variants) and compare IC₅₀ values in bioassays .
Advanced: How to address discrepancies in reported melting points or spectral data?
Methodological Answer:
- Purity Verification : Re-crystallize the compound and re-run DSC for melting point consistency.
- Solvent Effects : Document solvent used in NMR (e.g., CDCl₃ vs. DMSO-d₆) to explain chemical shift variations.
- Collaborative Validation : Cross-check data with independent labs using identical synthetic protocols .
Advanced: Can X-ray diffraction distinguish polymorphs of this compound?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
